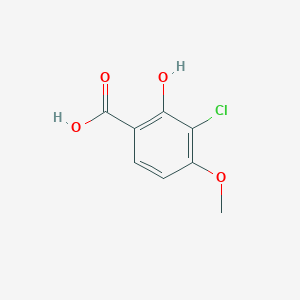
3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1864063-04-6. It has a molecular weight of 235.66 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11F2NO.ClH/c11-9-2-1-7 (5-10 (9)12)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 235.66 . The InChI code provides information about its molecular structure .Scientific Research Applications
3-(3,5-DFPH) has a wide range of scientific research applications. It has been used in the synthesis of compounds such as 2-amino-3-(3,5-difluorophenoxy)pyrrolidine, a compound with potential applications in the treatment of Alzheimer’s disease. It has also been used in the synthesis of other heterocyclic compounds such as 3-methyl-2-oxo-1-(3,5-difluorophenoxy)pyrrolidine, which has potential applications as a novel anti-inflammatory agent. Additionally, 3-(3,5-DFPH) has been used in the synthesis of other fluorinated compounds such as 3-chloro-4-fluoro-5-(3,5-difluorophenoxy)pyrrolidine, which has potential applications in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3,5-DFPH) is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules and thus facilitating various chemical reactions. Additionally, 3-(3,5-DFPH) is believed to act as an acid, protonating other molecules and thus facilitating the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-DFPH) are not well understood. However, it has been shown to have some antifungal activity, suggesting that it may have potential applications in the treatment of fungal infections. Additionally, 3-(3,5-DFPH) has been shown to have some antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
3-(3,5-DFPH) is a useful compound for laboratory experiments due to its solubility in water and other organic solvents. Additionally, its relatively low melting point makes it easy to handle and use in laboratory experiments. However, its relatively low solubility in water may limit its use in some experiments. Additionally, its high cost may be a limitation for some experiments.
Future Directions
The potential applications of 3-(3,5-DFPH) are still being explored. Future research may focus on the development of new compounds based on 3-(3,5-DFPH) and the exploration of its potential applications in the treatment of various diseases. Additionally, further research may focus on the development of new synthesis methods for 3-(3,5-DFPH) and the optimization of existing methods. Finally, further research may focus on the investigation of the biochemical and physiological effects of 3-(3,5-DFPH) and the exploration of its potential applications in the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
3-(3,5-difluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9;/h3-5,9,13H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWVPVUIORASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864063-04-6 | |
| Record name | 3-(3,5-difluorophenoxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(tert-Butoxycarbonyl)amino]-3-methylbutanethioic S-acid](/img/structure/B1471334.png)

![1-(Aminomethyl)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1471336.png)

![4-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1471341.png)




![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471350.png)


![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)